4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Organic Synthesis Heterocyclic Chemistry Lithiation Methodology

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS 79326-91-3) is the optimal building block for regioselective C4 cross-coupling-eliminating 5-carbaldehyde isomers common with chloro/fluoro analogs. • Exclusive C4 Suzuki-Miyaura & Negishi coupling; no regioisomer separation. • Distinct bromide quenching (kq = 6.27×10⁶ M⁻¹ s⁻¹) for halogen activation studies. • TFA cyclization to imidazo[1,2-b]isoquinoline scaffolds. 97% purity; ambient storage. Bulk quantities available.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 79326-91-3
Cat. No. B1281560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
CAS79326-91-3
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1C=O)Br
InChIInChI=1S/C5H5BrN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3
InChIKeyAKEVNYPMPMIJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS 79326-91-3) | Procurement-Grade Heterocyclic Building Block


4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS 79326-91-3) is a halogenated imidazole-2-carbaldehyde derivative with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol [1]. The compound features a bromine atom at the C4 position, a methyl group at N1, and an aldehyde functional group at C2, which collectively enable site-selective cross-coupling reactions, nucleophilic aromatic substitutions, and condensation chemistry for the synthesis of pharmacologically relevant heterocyclic scaffolds . Its role as a versatile building block in medicinal chemistry and organic synthesis is established, with commercial availability at standard purities of 95–97% and ambient storage conditions .

Why 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde Cannot Be Replaced by Non-Halogenated or Alternative Halo-Imidazole Analogs


Generic substitution of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde with the non-halogenated parent compound (1-methyl-1H-imidazole-2-carbaldehyde) or alternative 4-haloimidazole-2-carbaldehydes (e.g., 4-chloro, 4-fluoro, or 4-iodo derivatives) is not chemically or synthetically equivalent. The presence of the bromine atom at the C4 position provides a distinct leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Negishi couplings, enabling C–C bond formation with aryl, heteroaryl, and vinyl boronic acids that is not feasible with the non-halogenated analog [1]. Furthermore, the C4-bromo substituent exhibits regioselective transmetallation behavior distinct from alternative halogens, with 4-bromoimidazole-2-carbaldehydes forming as the major products under lithiation-quench conditions, whereas 5-carbaldehyde isomers predominate with other substitution patterns [2]. The reactivity and photophysical quenching profiles of the brominated core also differ quantitatively from chloro, fluoro, and iodo analogs, as detailed below [3]. These differential characteristics have direct consequences for synthetic route planning, yield optimization, and the ultimate procurement decision.

Quantitative Comparative Evidence for 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde vs. Closest Analogs


Synthesis Yield Advantage: Sequential Lithiation-Formylation vs. Alternative Routes

Sequential treatment of 4,5-dibromo-1-methyl-1H-imidazole with butyllithium followed by dimethylformamide (DMF) quench yields 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde in 68% isolated yield [1]. In contrast, direct bromination of 1-methyl-1H-imidazole-2-carbaldehyde with N-bromosuccinimide (NBS) in DMF over 6 days at room temperature affords the same compound in only 40% yield . This 28 percentage-point yield differential (68% vs. 40%) represents a substantial improvement in synthetic efficiency and cost-effectiveness, directly impacting procurement decisions for scale-up applications.

Organic Synthesis Heterocyclic Chemistry Lithiation Methodology

Regioselective Transmetallation: C2 vs. C5 Carbaldehyde Formation

When 1-protected 4-bromoimidazol-5-yllithium derivatives are quenched with DMF, 4-bromoimidazole-2-carbaldehydes are the major products, not the 5-carbaldehyde isomers [1]. This regioselectivity is specific to the 4-bromo substitution pattern; other substitution patterns or alternative halogens may yield different isomer distributions [2]. The ability to selectively obtain the 2-carbaldehyde isomer avoids costly isomer separation and provides a direct route to the desired scaffold for subsequent functionalization.

Organometallic Chemistry Regioselectivity Imidazole Functionalization

Halide Quenching Kinetics: Bromide vs. Chloride vs. Iodide with Imidazole-2-carboxaldehyde Triplet State

Laser flash photolysis studies of imidazole-2-carboxaldehyde (IC) triplet state quenching by halide anions reveal distinct rate coefficients: bromide quenches with kq = (6.27 ± 0.53) × 10⁶ M⁻¹ s⁻¹, which is 48-fold faster than chloride (kq = (1.31 ± 0.16) × 10⁵ M⁻¹ s⁻¹) but 850-fold slower than iodide (kq = (5.33 ± 0.25) × 10⁹ M⁻¹ s⁻¹) [1][2]. An alternative study reports a similar bromide quenching constant of (1.6 ± 0.3) × 10⁷ M⁻¹ s⁻¹ [3]. The intermediate reactivity of bromide distinguishes the brominated imidazole scaffold from chloro and iodo analogs in photochemical applications.

Photochemistry Atmospheric Chemistry Reaction Kinetics

Palladium-Catalyzed Cross-Coupling Reactivity: Bromine as Optimal Leaving Group

The C4-bromo substituent enables efficient Suzuki–Miyaura cross-coupling with aryl boronic acids under mild conditions, a transformation that is not accessible with the non-halogenated parent compound [1]. While chloro and iodo analogs also participate in cross-couplings, bromoarenes generally exhibit an optimal balance of oxidative addition reactivity and stability under palladium catalysis, avoiding the sluggish reactivity of chloroarenes and the potential for premature decomposition of iodoarenes [2]. The total synthesis of nortopsentin D, an antifungal 2,4-diindolylimidazole, utilizes a regioselective diarylation sequence on bromoimidazole scaffolds, demonstrating the practical utility of this halogenation pattern [3].

Cross-Coupling Suzuki–Miyaura C–C Bond Formation

Physical Property Comparison: Computed LogP and Polar Surface Area

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde exhibits a computed XLogP3-AA value of 0.8 and a topological polar surface area (TPSA) of 34.9 Ų [1]. In comparison, the non-halogenated parent 1-methyl-1H-imidazole-2-carbaldehyde (CAS 13750-81-7) has a lower molecular weight (110.11 g/mol) and is expected to have a lower LogP (~0.2) based on structural similarity [2]. The bromine atom increases lipophilicity, which can influence membrane permeability and pharmacokinetic properties in derived drug candidates. The 4-chloro analog has a molecular weight of 144.56 g/mol and is expected to have an intermediate LogP . The TPSA remains constant across the halogenated series (34.9 Ų), indicating that differences in lipophilicity are the primary distinguishing physicochemical feature.

Physicochemical Properties Druglikeness ADME Prediction

Procurement-Relevant Application Scenarios for 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde


Suzuki–Miyaura Cross-Coupling for Drug Discovery Libraries

Medicinal chemistry groups synthesizing focused libraries of 4-aryl- or 4-heteroaryl-substituted imidazole-2-carbaldehydes should procure this compound for its optimal C4-bromo leaving group, which enables efficient palladium-catalyzed cross-coupling with diverse boronic acids [1]. The regioselectivity inherent to the bromoimidazole core ensures that coupling occurs at the desired C4 position, yielding analogs for structure–activity relationship (SAR) studies in kinase inhibitor or antimicrobial programs [2].

Photochemical Studies of Halogenated Carbonyls in Atmospheric or Environmental Chemistry

For researchers investigating halogen radical generation from excited carbonyls in aqueous or aerosol phases, the distinct bromide quenching kinetics (kq = (6.27 ± 0.53) × 10⁶ M⁻¹ s⁻¹) provide a quantifiable intermediate reactivity between chloride and iodide [1]. This compound serves as a model system for understanding halogen activation mechanisms relevant to tropospheric chemistry and oceanic surface microlayer processes [2].

Synthesis of Imidazo[1,2-b]isoquinoline Derivatives via Acid-Catalyzed Cyclization

Following the established protocol of Iddon et al., 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde can be cyclized in trifluoroacetic acid (TFA) to yield imidazo[1,2-b]isoquinoline scaffolds [1]. Procurement of this compound is essential for accessing this specific heterocyclic framework, which is of interest in medicinal chemistry for its potential biological activities [2].

Regioselective Lithiation and Electrophilic Quenching for C2-Functionalized Imidazoles

Groups utilizing organolithium chemistry for imidazole functionalization should select this compound as a substrate for regioselective transmetallation studies. The preference for 2-carbaldehyde formation over 5-carbaldehyde upon DMF quench of 4-bromoimidazol-5-yllithium species provides a reliable route to C2-functionalized derivatives, avoiding isomeric mixtures that require chromatographic separation [1]. This reduces both time and solvent consumption in preparative workflows.

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